molecular formula C21H18FIN2O4S B12491778 N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12491778
M. Wt: 540.3 g/mol
InChI Key: AKYASSPCFYPJIW-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a glycinamide backbone

Properties

Molecular Formula

C21H18FIN2O4S

Molecular Weight

540.3 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C21H18FIN2O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-12-2-15(22)3-13-20)14-21(26)24-17-6-4-16(23)5-7-17/h2-13H,14H2,1H3,(H,24,26)

InChI Key

AKYASSPCFYPJIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions, where amines react with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors, leading to modulation of signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide: Differing by the presence of a trifluoromethyl group.

    N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide: Differing by the presence of a methylsulfonyl group.

    N,N-Dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: Differing by the presence of dibenzyl groups.

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